Dasatinib (chemical name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) is a potent, orally bioavailable, pan-Src kinase inhibitor. [] It acts on a family of tyrosine kinases involved in cell signaling and growth, making it a target for cancer therapy.
Dasatinib was identified through a series of structure-activity relationship (SAR) studies that started with 2-aminothiazole as a template. [] Although the exact synthetic route may be proprietary, the paper mentions successive chemical modifications to improve potency and selectivity for Src kinases.
The molecular structure of Dasatinib features a 2-aminothiazole core, a substituted pyrimidine ring, and a carboxamide linker. [] Molecular modeling studies, later validated by X-ray crystallography, revealed key hydrogen bond interactions with the active site of Src kinases, explaining its inhibitory activity.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2